Product packaging for Methyl 3,4,5-Tris(benzyloxy)benzoate(Cat. No.:CAS No. 70424-94-1)

Methyl 3,4,5-Tris(benzyloxy)benzoate

Cat. No.: B130653
CAS No.: 70424-94-1
M. Wt: 454.5 g/mol
InChI Key: MAUSJTNDKNFSEU-UHFFFAOYSA-N
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Description

Methyl 3,4,5-tris(benzyloxy)benzoate is a tri-substituted benzoate derivative synthesized via alkylation of methyl 3,4,5-trihydroxybenzoate with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone. This reaction proceeds with a high yield of 99%, as confirmed by ¹H-NMR and ESIMS analyses . The compound features three benzyloxy groups attached to the benzoate core, which confer steric bulk and influence its solubility, reactivity, and applications in materials science. It is frequently utilized as a precursor for dendrimers, liquid crystals, and bioactive analogs due to its modular structure .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26O5 B130653 Methyl 3,4,5-Tris(benzyloxy)benzoate CAS No. 70424-94-1

Properties

IUPAC Name

methyl 3,4,5-tris(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O5/c1-31-29(30)25-17-26(32-19-22-11-5-2-6-12-22)28(34-21-24-15-9-4-10-16-24)27(18-25)33-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUSJTNDKNFSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326202
Record name Methyl 3,4,5-Tris(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70424-94-1
Record name 70424-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,4,5-Tris(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The process follows an SN2 mechanism , where deprotonated phenoxide ions nucleophilically attack benzyl halides. A typical procedure employs:

  • Methyl gallate (1 equiv)

  • Benzyl chloride (3.3–3.6 equiv)

  • Anhydrous potassium carbonate (K₂CO₃, 4–5 equiv)

  • Polar aprotic solvent (e.g., DMF, acetone)

  • Reflux conditions (80–100°C for 18–24 hours).

The excess benzyl chloride ensures complete substitution of all three hydroxyl groups, while K₂CO₃ acts as both a base and desiccant.

Optimization Parameters

Key variables influencing yield and purity include:

ParameterOptimal RangeEffect on Reaction
SolventDMF > AcetoneHigher polarity accelerates SN2
Temperature80–100°CBalances reaction rate vs. decomposition
Benzyl halideChloride > BromideCost-effectiveness and stability
BaseK₂CO₃ > NaHMild conditions, easier workup

Yields typically range from 70–85% after purification by silica gel chromatography.

Alternative Synthetic Strategies

Transesterification Approaches

While less common, transesterification of methyl 3,4,5-trihydroxybenzoate with benzyl alcohol derivatives has been explored. For example, Mitsunobu conditions (DIAD, PPh₃) facilitate coupling with benzyl alcohols under anhydrous conditions. However, this method is limited by:

  • High reagent costs (e.g., DIAD, triphenylphosphine)

  • Sensitivity to moisture

  • Lower yields (~60%) compared to alkylation.

Industrial-Scale Production

Batch reactors with continuous benzyl chloride feeding and in-line pH monitoring are employed to maintain stoichiometric control. Post-reaction, the crude product is isolated via:

  • Filtration to remove K₂CO₃

  • Liquid-liquid extraction (ethyl acetate/water)

  • Solvent evaporation under reduced pressure.

Industrial processes achieve >90% conversion but require rigorous impurity profiling to meet pharmaceutical-grade standards.

Challenges and Troubleshooting

Incomplete Benzylation

Partial substitution (<3 benzyl groups) arises from:

  • Insufficient benzyl chloride (substoichiometric ratios)

  • Inadequate base activity (e.g., hydrated K₂CO₃).
    Solution : Use molecular sieves to maintain anhydrous conditions and excess benzyl chloride (≥3.3 equiv).

Byproduct Formation

Common byproducts include:

  • Di-benzylated intermediates (incomplete reaction)

  • Quaternary ammonium salts (side reactions with DMF).
    Mitigation : Employ high-purity solvents and monitor reaction progress via TLC (Rf = 0.5 in hexane:ethyl acetate 3:1).

Characterization and Quality Control

Post-synthesis, the product is validated using:

  • ¹H NMR : δ 3.85 (s, 3H, COOCH₃), δ 5.10 (s, 6H, OCH₂C₆H₅), δ 7.25–7.45 (m, 15H, aromatic).

  • FT-IR : 1720 cm⁻¹ (ester C=O), 1250 cm⁻¹ (benzyl ether C-O).

  • HPLC-MS : Purity ≥95% with m/z 454.5 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-Tris(benzyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzoic acid derivatives, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Chemistry

In the realm of chemistry, Methyl 3,4,5-Tris(benzyloxy)benzoate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized as a building block for various derivatives due to its unique structural properties.

Biology

Research indicates that this compound may possess significant biological activities:

  • Antioxidant Properties : The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively, potentially offering protective effects against oxidative stress-related diseases.
  • Antimicrobial Activity : Studies suggest that it may inhibit the growth of various bacteria and fungi, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in drug development. Its unique chemical structure may allow it to interact with specific molecular targets related to disease pathways.

Industry

This compound is also employed in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.

Case Study 1: Antioxidant Activity

A study demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro. The research indicated that these compounds could inhibit oxidative damage in biological systems .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of this compound against various pathogens. The structural similarities to other phenolic compounds suggest potential applications in developing new antimicrobial agents .

Table 2: Summary of Biological Activities

ActivityFindings
AntioxidantSignificant scavenging of free radicals
AntimicrobialEffective against Staphylococcus aureus and Enterococcus faecalis

Mechanism of Action

The mechanism of action of Methyl 3,4,5-Tris(benzyloxy)benzoate involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in various biochemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Methyl 3,4,5-Tris[p-(n-dodecyloxy)benzyloxy]benzoate (TAPEs)

  • Substituents : Contains p-(n-dodecyloxy)benzyloxy groups instead of benzyloxy groups.
  • Synthesis : Prepared via amidation of 3,4,5-tris[p-(n-dodecyloxy)benzyloxy]benzoic acid (TAPAc) using DCC as a coupling agent, followed by cyclization .
  • Properties/Applications: Exhibits liquid-crystalline (LC) behavior and is used in dendritic polymers. The long alkyl chains enhance solubility in nonpolar solvents and stabilize columnar LC phases .

Methyl 3,4,5-Tris(1H,1H,2H,2H-perfluoro(decyloxy))benzoate

  • Substituents : Perfluoroalkyl chains replace benzyloxy groups.
  • Synthesis : Alkylation of methyl 3,4,5-trihydroxybenzoate with perfluorinated alkylating agents .
  • Properties/Applications : Fluorinated chains impart extreme hydrophobicity and thermal stability, making it suitable for fluorophilic LC phases or surface coatings .

Simplified Alkoxy Derivatives

Methyl 3,4,5-Tri(hexyloxy)benzoate (7A)

  • Substituents : Straight hexyloxy groups without benzyl linkages.
  • Synthesis : Direct alkylation of methyl 3,4,5-trihydroxybenzoate with bromohexane .
  • Properties/Applications : Lacks the aromatic bulk of benzyloxy groups, leading to lower thermal stability and simpler LC behavior. Used in basic mesogen studies .

Dendritic and Polymeric Derivatives

Second-Generation Monodendrons (e.g., 12G2-AG-CH₃)

  • Substituents : Branched tris(n-dodecyloxy)benzyloxy groups.
  • Synthesis : Convergent approach starting from methyl 3,4,5-tris(benzyloxy)benzoate .
  • Properties/Applications : Forms cubic LC phases (Pm3 hn space group) and columnar structures, enabling applications in supramolecular materials .

3,4,5-Tris(11-methacryloylundecyl-1-oxybenzyloxy)benzoic Acid

  • Substituents : Methacrylate-terminated alkyl chains.
  • Synthesis : Functionalization with methacryloyl groups for polymerization .
  • Properties/Applications: Forms lyotropic LC phases and organogels, suitable for photopolymerizable networks .

Bioactive Analogs

Methyl 2-Phenyl-2-(3,4,5-Tris(benzyloxy)-N-methylbenzamido)propanoate

  • Substituents : Retains tris(benzyloxy) core with added phenyl and methylamide groups.
  • Synthesis: Coupling of 3,4,5-tris(benzyloxy)benzoic acid with amino esters using EDCI/HOBt .
  • Properties/Applications : Explored as histamine and cytokine inhibitors, highlighting the pharmacological versatility of the tris(benzyloxy) scaffold .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Synthesis Key Steps Key Properties/Applications Reference
This compound Benzyloxy groups Alkylation with benzyl bromide, K₂CO₃ High yield (99%), intermediates in dendrimers
TAPEs p-(n-Dodecyloxy)benzyloxy groups Amidation, cyclization Liquid crystalline phases, dendrimers
Fluorinated benzoate Perfluoroalkyl chains Alkylation with perfluoroalkyl reagents Enhanced hydrophobicity, LC phases
Tris(hexyloxy)benzoate (7A) Hexyloxy groups Alkylation with bromohexane Simpler structure, basic LC studies
Dendritic monodendrons Multiple dodecyloxy branches Convergent synthesis Cubic LC phases, columnar structures
Methacrylated derivative Methacrylate-terminated chains Methacrylation of alkyl chains Photopolymerizable LC networks

Research Findings

Liquid-Crystalline Behavior: Compounds with branched or dendritic substituents (e.g., TAPEs, second-generation monodendrons) exhibit complex LC phases, including cubic and columnar structures, driven by van der Waals interactions and molecular packing .

Synthetic Efficiency : this compound’s high-yield synthesis (~99%) makes it a preferred starting material for functionalized derivatives, contrasting with fluorinated analogs, which require specialized reagents .

Biological Relevance: Tris(benzyloxy) analogs modified with amino esters show promise in inhibiting histamine and cytokines, though their activity depends on substituent flexibility and steric effects .

Material Applications : Methacrylated derivatives enable the fabrication of stimuli-responsive materials, while dendritic variants serve as templates for supramolecular assembly .

Biological Activity

Methyl 3,4,5-Tris(benzyloxy)benzoate is a phenolic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action based on diverse scientific sources.

Chemical Structure and Properties

This compound has the molecular formula C29H26O5C_{29}H_{26}O_5 and a molecular weight of 454.51 g/mol. It is characterized by three benzyloxy groups attached to a benzoate structure, which enhances its solubility and reactivity compared to simpler derivatives. The compound can undergo various chemical reactions, including oxidation and reduction, which can influence its biological activity.

Antioxidant Properties

The compound exhibits significant antioxidant activity attributed to its multiple hydroxyl groups. These groups enable it to scavenge free radicals effectively, potentially providing protective effects against oxidative stress-related diseases. Studies have shown that derivatives of this compound can inhibit oxidative damage in biological systems.

Antimicrobial Activity

Research indicates that this compound has antimicrobial properties. Its structural similarity to other phenolic compounds suggests that it may inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The ability to modulate inflammatory pathways could make it a candidate for therapeutic applications in inflammatory diseases. However, specific mechanisms remain under investigation .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within cells. The benzyloxy groups can participate in biochemical reactions that influence cellular processes such as enzyme activity and receptor interactions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Attributes
Methyl GallateContains one galloyl groupSimpler structure with fewer substituents
3,4-Di-O-benzyl Gallic AcidTwo benzyl groupsSimilar biological activity but less steric hindrance
Methyl 3,4-Di(benzyloxy)benzoateTwo benzyloxy groupsLess complex than this compound
Methyl 3,5-Di-O-benzyl Gallic AcidTwo benzyl groups on different positionsDifferent positioning alters properties

This compound stands out due to its three benzyloxy substituents that enhance solubility and reactivity compared to simpler derivatives.

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that the compound exhibited strong antioxidant activity in vitro, outperforming standard antioxidants like BHT in scavenging free radicals .
  • Antimicrobial Testing : Another research project tested the compound against various bacterial strains and found it effective against E. faecalis, with a minimum inhibitory concentration (MIC) indicating significant antibacterial potential .
  • Inflammation Studies : Ongoing research is exploring the anti-inflammatory effects of the compound in cellular models of inflammation, showing promise in reducing pro-inflammatory cytokine production .

Q & A

Q. What are the standard synthetic routes for Methyl 3,4,5-Tris(benzyloxy)benzoate?

The compound is typically synthesized via esterification of 3,4,5-tris(benzyloxy)benzoic acid with methanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid are common catalysts, and the reaction is conducted under reflux conditions. Purification often involves column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) to isolate the product from intermediates and byproducts . Alternative routes may use benzyl-protected precursors followed by deprotection steps, as seen in analogous dendrimer syntheses .

Q. How is this compound characterized for structural confirmation?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR analyze proton and carbon environments, confirming substitution patterns and ester functionality .
  • Mass Spectrometry (HRMS): High-resolution mass spectrometry verifies molecular weight and isotopic patterns .
  • Chromatography: Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity .

Q. What solvents and reaction conditions optimize its synthesis?

Polar aprotic solvents (e.g., dry dichloromethane or acetone) are preferred for esterification. Reaction temperatures range from −10°C (for sensitive intermediates) to reflux conditions (40–80°C), depending on the step. Catalytic bases like pyridine or DIPEA are used in substitution reactions to neutralize acid byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) influence its physicochemical properties?

Replacing benzyloxy groups with longer alkyl chains (e.g., dodecyloxy) increases hydrophobicity, enhancing solubility in non-polar media and membrane permeability. This is critical for applications in biomimetic membranes or drug delivery systems . For example, 3,4,5-tris(decyloxy) analogs exhibit tailored phase behavior in lipid bilayers due to van der Waals interactions between alkyl chains .

Q. What role does this compound play in dendrimer synthesis for biomedical applications?

It serves as a core scaffold for dendrimer construction. For instance, amidation with DCC (dicyclohexylcarbodiimide) introduces functional groups (e.g., hydroxyethylamine), enabling subsequent cyclization with thionyl chloride to form structured dendrimers. These dendrimers can encapsulate drugs or target amyloid-β aggregates in neurodegenerative disease studies .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during analysis?

Contradictions often arise from residual solvents, stereoisomers, or byproducts. Strategies include:

  • 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .
  • Recrystallization: Purifies the compound to remove impurities, as demonstrated in tribenzyl derivative syntheses .
  • Isotopic Labeling: Deuterated analogs (e.g., methyl gallate-d9) clarify peak assignments in complex spectra .

Q. What are its applications in supramolecular chemistry or materials science?

The compound’s aromatic core and multiple benzyloxy groups enable π-π stacking and hydrogen bonding, making it useful in:

  • Liquid Crystals: Modifying alkyl chain lengths adjusts mesophase stability .
  • Coordination Polymers: Metal-binding via deprotected hydroxyl groups (after benzyl removal) forms porous frameworks .

Methodological Considerations

Q. How is the compound purified after synthesis?

  • Column Chromatography: Silica gel with gradients of hexane/ethyl acetate or dichloromethane/ethyl acetate isolates the product .
  • Recrystallization: Solvent pairs like ethyl acetate/hexane yield high-purity crystals .
  • Vacuum Distillation: Removes low-boiling-point byproducts .

Q. What safety protocols are recommended for handling?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection.
  • Ventilation: Use fume hoods due to volatile solvents (e.g., dichloromethane) .
  • Waste Disposal: Follow institutional guidelines for halogenated waste and acidic byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3,4,5-Tris(benzyloxy)benzoate
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